molecular formula C11H12O2S B8289695 7-(2-Methoxy-ethoxy)-benzo[b]thiophene

7-(2-Methoxy-ethoxy)-benzo[b]thiophene

Cat. No.: B8289695
M. Wt: 208.28 g/mol
InChI Key: IJUJSDRKMJBJOU-UHFFFAOYSA-N
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Description

7-(2-Methoxy-ethoxy)-benzo[b]thiophene is a functionalized benzo[b]thiophene derivative of interest in medicinal chemistry and pharmaceutical research. The benzo[b]thiophene core is a privileged scaffold in drug discovery, ranked as the 4th most common sulfur-containing heterocycle in U.S. FDA-approved small-molecule drugs over the last decade . This core structure is valued for its versatile physicochemical properties and its role as a bioisostere for phenyl rings, which can enhance metabolic stability and target binding affinity . Specifically, substituted benzo[b]thiophene derivatives have been investigated as key pharmacophores in the development of ligands for central nervous system targets, such as the 5-HT 1A serotonin receptor . Furthermore, analogous compounds bearing a 2-methoxybenzoyl group at the 2-position and methoxy substituents on the benzene ring have demonstrated significant antiproliferative activity as potent inhibitors of tubulin polymerization, a established mechanism for anticancer agents . The 2-methoxy-ethoxy substituent at the 7-position of this compound suggests potential for enhanced solubility and could be explored for its influence on biological activity and pharmacokinetic properties. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

7-(2-methoxyethoxy)-1-benzothiophene

InChI

InChI=1S/C11H12O2S/c1-12-6-7-13-10-4-2-3-9-5-8-14-11(9)10/h2-5,8H,6-7H2,1H3

InChI Key

IJUJSDRKMJBJOU-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC=CC2=C1SC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Benzo[b]thiophene Derivatives and Their Properties

Compound Name Substituents Biological Activity/Applications Synthesis Highlights Key Findings References
7-Methoxybenzo[b]thiophene 7-OCH₃ Precursor for halogenation/nitration Bromination at 4-position Confirmed via unambiguous synthesis
4-Chlorobenzo[b]thiophene 4-Cl Enhanced anticancer/antiviral activity Electrophilic substitution at C-3 Chlorine boosts bioactivity
7-Methoxy-1,2-benzisothiazole 7-OCH₃ (benzisothiazole core) Synthetic intermediate From 2-mercapto-3-methoxybenzaldehyde Simple synthesis with chloramine
Compound 18 (C-7 methoxy derivative) 7-OCH₃ (antileukemic series) Moderate antileukemic activity Positional isomerism study 2-fold lower activity vs. benzo[b]furan
5-(1-Diazo-2-ethoxyethyl)dibenzo[b,d]thiophenium triflate Diazo-ethoxy group Diazomethyl radical precursor Multi-step sulfonium salt synthesis High thermal stability (decomp. 140°C)

Key Observations :

Substituent Position and Activity :

  • Substituents at the 7-position (e.g., methoxy in Compound 18) exhibit distinct biological profiles compared to those at the 3- or 4-positions. For example, 4-chloro substitution enhances anticancer activity , while 7-methoxy groups in antileukemic derivatives show reduced potency compared to benzo[b]furan analogs .
  • The 2-methoxy-ethoxy group in 7-(2-Methoxy-ethoxy)-benzo[b]thiophene may improve solubility compared to simpler methoxy or halogen substituents, though metabolic stability could vary due to the ethoxy linker .

Synthetic Flexibility :

  • Halogenated derivatives (e.g., 4,7-dihalobenzo[b]thiophenes) are synthesized via silica gel-assisted methods, enabling precise control over halogen placement .
  • Cross-coupling reactions at the C-3 position (e.g., iodocyclization) allow diversification into medicinally relevant analogs .

Thermal and Metabolic Stability: Sulfonium salts like 5-(1-diazo-2-ethoxyethyl)dibenzo[b,d]thiophenium triflate decompose at 140°C, releasing less energy than analogs with lower thermal stability (e.g., 120°C for compound 4) .

Metabolic and Environmental Considerations

  • Biodegradation :
    • Benzo[b]thiophenes are metabolized by Sphingobium spp. to sulfoxides and dimers, but substituents like methoxy-ethoxy may slow degradation due to steric hindrance or reduced enzyme accessibility .
    • Halogenated derivatives (e.g., 4,7-dibromo analogs) are more recalcitrant, forming persistent byproducts like benzo[b]naphtho[1,2-d]thiophenes via Diels-Alder reactions .

Q & A

Q. What are the common synthetic routes for preparing 7-(2-Methoxy-ethoxy)-benzo[b]thiophene, and what are their methodological advantages?

The synthesis of 7-substituted benzo[b]thiophenes typically involves Pd-catalyzed cross-coupling or cyclization strategies. For example, a Pd(II)-catalyzed Sonogashira-type coupling between 2-iodothiophenol and alkynes provides a modular route to 2-substituted derivatives, achieving yields up to 87% . Another method employs iodine-mediated cyclization of methyl(2-(aryl/alkyl-ethynyl)phenyl)sulfane derivatives in dichloromethane, followed by purification via column chromatography . These methods prioritize accessible starting materials and operational simplicity. For 7-substitution specifically, Buchwald-Hartwig amination or coupling with brominated precursors (e.g., 7-bromo-benzo[b]thiophenes) is often utilized, enabling precise functionalization .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Key characterization techniques include:

  • Single-crystal X-ray diffraction to confirm molecular geometry, as demonstrated for related naphtho[2,3-b]benzothiophenes .
  • High-resolution mass spectrometry (HRMS) and NMR spectroscopy to verify molecular weight and substitution patterns .
  • Fluorescence spectroscopy to assess optoelectronic properties, particularly for derivatives with high quantum yields (e.g., up to 1 for 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide) .

Q. What are the primary applications of this compound in materials science?

Benzo[b]thiophene derivatives are integral to organic electronics, particularly in organic field-effect transistors (OFETs) . Ladder-type and star-shaped derivatives exhibit high charge-carrier mobility due to extended π-conjugation, making them promising for flexible electronics . The 2-methoxy-ethoxy substituent may enhance solubility and thin-film processability, critical for device fabrication .

Advanced Research Questions

Q. How can researchers address contradictions in reported fluorescence quantum yields for benzo[b]thiophene derivatives?

Discrepancies in fluorescence data (e.g., quantum yields approaching 1 ) may arise from solvent polarity, aggregation effects, or measurement protocols. To resolve these:

  • Standardize testing conditions (e.g., degassed solvents, controlled temperature).
  • Use absolute quantum yield measurement techniques (e.g., integrating spheres) instead of relative methods.
  • Compare with structurally similar reference compounds (e.g., coumarin derivatives) .

Q. What mechanistic insights govern the selectivity of Pd-catalyzed coupling reactions for 7-substituted benzo[b]thiophenes?

The regioselectivity of Pd-catalyzed reactions depends on:

  • Ligand effects : Bulky ligands (e.g., rac-BINAP) favor coupling at sterically accessible positions like the 7-position .
  • Substrate electronics : Electron-withdrawing groups on the aryl halide enhance oxidative addition rates, directing substitution to the benzo[b]thiophene core .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize Pd intermediates, improving reaction efficiency .

Q. How can computational modeling optimize the design of benzo[b]thiophene-based OFET materials?

Density functional theory (DFT) calculations predict:

  • Charge transport properties : Bandgap and reorganization energy correlate with OFET performance .
  • Intermolecular interactions : π-π stacking distances and alkyl side-chain conformations influence thin-film morphology .
  • Substituent effects : Electron-donating groups (e.g., methoxy-ethoxy) lower the LUMO energy, enhancing n-type semiconductor behavior .

Q. What strategies mitigate byproduct formation during the synthesis of 7-substituted benzo[b]thiophenes?

Common byproducts (e.g., dimerized or over-oxidized species) are minimized by:

  • Controlled reaction stoichiometry : Limiting iodine or thionyl chloride to 2 equivalents prevents over-halogenation .
  • Catalyst optimization : Pd(OAc)₂ with chelating ligands reduces metal leaching and side reactions .
  • Stepwise functionalization : Introducing the 2-methoxy-ethoxy group post-cyclization avoids competing substitution pathways .

Methodological Challenges and Data Analysis

Q. How do researchers reconcile discrepancies in synthetic yields across different benzo[b]thiophene preparation methods?

Yield variations often stem from:

  • Substrate purity : Trace moisture or oxygen degrades Pd catalysts, reducing efficiency .
  • Workup protocols : Column chromatography conditions (e.g., Hexane/EtOAc ratios) critically impact recovery of polar derivatives .
  • Scale-dependent effects : Microwaves or flow reactors improve reproducibility in large-scale syntheses .

Q. What advanced spectroscopic techniques elucidate the biological activity of this compound derivatives?

  • Surface-enhanced Raman spectroscopy (SERS) identifies binding modes with biological targets (e.g., enzymes or receptors) .
  • Isothermal titration calorimetry (ITC) quantifies ligand-receptor binding affinities, relevant for cannabinoid receptor studies .
  • High-performance liquid chromatography (HPLC) with chiral columns resolves enantiomers in pharmacologically active derivatives .

Tables for Comparative Analysis

Q. Table 1. Comparison of Synthetic Methods for 7-Substituted Benzo[b]thiophenes

MethodStarting MaterialsYield (%)Key AdvantagesLimitationsReference
Pd-catalyzed coupling2-Iodothiophenol, alkynes60–87Modular, high functional toleranceRequires inert conditions
Iodine-mediated cyclizationMethyl(2-alkynylphenyl)sulfanes50–75Simple setup, no transition metalsLimited to 2-substitution
Thionyl chloride routeCinnamic acid derivatives~69One-step synthesisHarsh conditions (120–125°C)

Q. Table 2. Key Properties of Benzo[b]thiophene Derivatives in OFETs

DerivativeCharge Mobility (cm²/Vs)Bandgap (eV)Substitution PatternReference
Ladder-type derivative0.12–0.352.8–3.1Extended π-system
2-(4-Methoxyphenyl)0.08–0.153.2Electron-donating group
Star-shaped derivative0.25–0.402.5–2.9Three-dimensional conjugation

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